molecular formula C15H17N3O2S B3037247 (2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 477847-65-7

(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B3037247
CAS No.: 477847-65-7
M. Wt: 303.4 g/mol
InChI Key: WMTHUZNYUNSKRO-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a phenyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves the reaction of 2,6-dimethylmorpholine with 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylmorpholino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
  • (2,6-Dimethylmorpholino)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
  • (2,6-Dimethylmorpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Uniqueness

(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl, ethyl, or propyl analogs. The phenyl group can enhance the compound’s ability to interact with biological targets, potentially leading to more potent and selective effects.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-phenylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-8-18(9-11(2)20-10)15(19)14-13(16-17-21-14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTHUZNYUNSKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
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(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
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(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
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(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
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(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone

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